1-Chloro-3-(chloromethyl)isoquinoline

Description

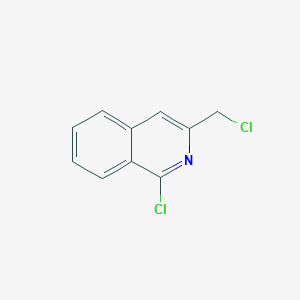

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(chloromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPIHOCLGAIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis and Materials Science

1-Chloro-3-(chloromethyl)isoquinoline as a Versatile Synthetic Intermediate

The bifunctional nature of this compound allows for its stepwise or simultaneous reaction at two different sites, providing a powerful tool for the construction of elaborate molecular architectures. Chemists can selectively target one chlorine atom over the other by carefully choosing reagents and reaction conditions, enabling a modular approach to complex synthesis.

Polycyclic heteroaromatic compounds are core structures in many pharmaceuticals, natural products, and organic materials. rsc.org this compound serves as an excellent starting material for accessing these complex systems, particularly those containing fused nitrogen-containing rings.

The general strategy involves using the two chloro groups as handles to build additional rings onto the isoquinoline (B145761) core. For instance, reaction with a dinucleophile can lead to the formation of a new fused ring system in a single step or a sequence of steps. A common approach is the synthesis of pyrrolo[2,1-a]isoquinolines, a scaffold found in various biologically active alkaloids. mdpi.com While specific examples starting directly from this compound are specialized, the synthetic logic follows established isoquinoline chemistry. A plausible route involves the reaction with a suitable nitrogen nucleophile that subsequently cyclizes onto the C1 position.

| Target Polycyclic System | Synthetic Strategy | Key Reaction Types |

| Pyrrolo[2,1-a]isoquinolines | Sequential reaction with a nitrogen-containing building block | Nucleophilic Substitution, Intramolecular Cyclization |

| Benzimidazo[2,1-a]isoquinolines | Reaction with o-phenylenediamine (B120857) derivatives | Double Nucleophilic Substitution |

| Indolo[2,1-a]isoquinolines | Multi-step synthesis involving coupling and cyclization | Palladium-catalyzed coupling, Intramolecular Heck reaction |

This modularity allows for the creation of diverse libraries of polycyclic compounds for screening in drug discovery and materials science. nih.gov

Beyond simple fused systems, this compound can be employed to construct more intricate bridged and fused-ring architectures. Fused systems are those where rings share an edge (two atoms), while bridged systems share two non-adjacent atoms (bridgehead atoms). uomustansiriyah.edu.iq

The synthesis of these structures relies on intramolecular reactions where both reactive centers of the molecule are engaged. A typical synthetic sequence might involve:

Nucleophilic substitution at the highly reactive chloromethyl group to tether a long-chain reactant.

Intramolecular cyclization , where the tethered chain reacts with the C1 position of the isoquinoline ring.

This approach can be used to form macrocycles or complex bridged structures, depending on the nature of the tethered chain. The rigidity of the isoquinoline core combined with the flexibility of the tether allows for precise control over the final three-dimensional structure.

Role in the Synthesis of N-Heterocyclic Carbene Precursors

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. wiley-vch.de They are generated from their corresponding azolium salt precursors. Isoquinoline-based NHCs are a class of ligands that have been developed for asymmetric catalysis. bohrium.com

This compound is a well-suited precursor for creating novel fused NHC ligands. The synthesis of an NHC precursor typically involves the formation of an imidazolium (B1220033) or related azolium ring. beilstein-journals.org Using this compound, one can envision a reaction with a diamine, such as N,N'-disubstituted ethylenediamine. The reaction would likely proceed via a two-step, one-pot sequence:

First Alkylation: One of the amine nitrogens attacks the electrophilic chloromethyl group.

Second Alkylation/Cyclization: The second nitrogen atom attacks the C1 position of the isoquinoline ring, displacing the chloride and forming a fused imidazolium salt.

This resulting fused isoquinolinium-imidazolium salt is the direct precursor to a novel, rigid, and potentially chiral NHC ligand, whose steric and electronic properties are influenced by the isoquinoline backbone.

Contribution to the Construction of Specific Molecular Scaffolds for Research

In medicinal chemistry, a molecular scaffold is a core structure to which various functional groups can be attached to explore structure-activity relationships (SAR). nih.gov The isoquinoline ring is considered a "privileged scaffold" because its derivatives have shown a wide range of biological activities, including anticancer properties. nih.gov

The presence of chlorine atoms in drug candidates is also highly significant, often leading to improved potency and favorable pharmacokinetic properties—an observation sometimes termed the "magic chloro" effect. chemrxiv.org this compound is therefore an ideal starting point for building molecular scaffolds for research, as it combines the privileged isoquinoline core with two strategically placed, reactive chlorine atoms.

Researchers can utilize this molecule to create a library of compounds by systematically reacting the two chloro positions with different nucleophiles.

| Position | Reactivity | Potential Modifications | Purpose of Modification |

| C3-CH₂Cl | High (SN2) | Amines, alcohols, thiols, azides | Introduce diversity, alter solubility, add pharmacophores |

| C1-Cl | Moderate (SNAr) | Amines, organometallics (coupling) | Modulate electronic properties, build complex side chains |

This systematic modification allows for the fine-tuning of a compound's properties to maximize its therapeutic potential.

Potential in Supramolecular Chemistry through Intermolecular Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. rsc.org One such interaction that has gained significant attention is the halogen bond, a directional interaction between an electrophilic region on a halogen atom and a nucleophile. nih.govacs.org

The chlorine atoms in this compound can participate in various intermolecular interactions that dictate how the molecules self-assemble in the solid state. Crystal structure analysis of a closely related compound, 2-chloro-3-(chloromethyl)-6-methylquinoline, reveals the importance of C–H···Cl and Cl···Cl interactions in forming the crystal lattice. researchgate.net

Based on this, this compound is expected to exhibit similar interactions:

Halogen Bonds (Cl···N or Cl···Cl): The chlorine at C1, being attached to an sp² carbon, can act as a halogen bond donor, interacting with the nitrogen atom of a neighboring molecule or another chlorine atom.

Hydrogen Bonds (C–H···Cl): The chlorine atoms can act as acceptors for weak hydrogen bonds from C-H groups on adjacent molecules.

These specific and directional interactions can be exploited to design and construct novel supramolecular architectures, such as molecular chains, sheets, or more complex networks, a key goal of crystal engineering. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) NMR spectroscopy of 1-Chloro-3-(chloromethyl)isoquinoline would reveal characteristic signals for the protons on the isoquinoline (B145761) core and the chloromethyl substituent. The aromatic protons of the isoquinoline ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The precise chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of these protons would allow for their specific assignment to positions on the benzene (B151609) and pyridine (B92270) portions of the isoquinoline ring system. The two protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet in the upfield region, typically around 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each of the ten carbon atoms in the molecule. The carbons of the aromatic isoquinoline ring would resonate in the downfield region (typically 120-150 ppm). The carbon atom of the chloromethyl group would appear in the upfield region, with its chemical shift influenced by the attached chlorine atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.8-8.2 | C1 |

| H5 | 7.6-7.8 | C3 |

| H6 | 7.5-7.7 | C4 |

| H7 | 7.9-8.1 | C4a |

| H8 | 8.0-8.3 | C5 |

| CH₂ | 4.8-5.2 | C6 |

| C7 | ||

| C8 | ||

| C8a | ||

| CH₂ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC) spectroscopy is used to correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for determining long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in establishing the connectivity across quaternary carbons (carbons with no attached protons) and in piecing together the entire molecular framework. For instance, HMBC would show correlations between the protons of the chloromethyl group and the C3 and C4 carbons of the isoquinoline ring, confirming the position of the substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₁₀H₇Cl₂N), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in the appearance of M⁺, [M+2]⁺, and [M+4]⁺ peaks in a specific intensity ratio, confirming the presence of two chlorine atoms in the molecule.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern would provide valuable information about the stability of different parts of the molecule and help to confirm the proposed structure. Common fragmentation pathways for isoquinoline derivatives may involve the loss of the chloromethyl group, the chlorine atom from the isoquinoline ring, or the cleavage of the isoquinoline ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

C-H stretching vibrations for the aromatic protons on the isoquinoline ring, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic isoquinoline ring system, which would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H bending vibrations of the aromatic protons, which can be observed in the fingerprint region (below 1500 cm⁻¹) and can provide information about the substitution pattern of the aromatic ring.

C-Cl stretching vibrations , which would be expected to appear in the region of 600-800 cm⁻¹. The presence of two C-Cl bonds (one on the aromatic ring and one in the chloromethyl group) may lead to multiple or broad absorptions in this region.

CH₂ bending vibrations from the chloromethyl group, typically observed around 1450 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C/C=N | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| CH₂ (chloromethyl) | Bending | ~1450 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a detailed molecular structure.

This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the isoquinoline ring and the geometry of the chloromethyl substituent. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking or halogen bonding, would be revealed. This information is invaluable for understanding the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Detailed Conformational and Electronic Analysis

Beyond the core techniques, other advanced spectroscopic methods could be employed for a more in-depth analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy would provide information about the electronic transitions within the molecule. The conjugated π-system of the isoquinoline ring would lead to characteristic absorption bands in the UV-Vis region, which can be sensitive to the substitution pattern.

Computational Modeling , in conjunction with experimental data, can provide further insights into the molecule's conformational preferences, electronic properties, and spectroscopic behavior. Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which can then be compared with experimental results to validate the structural assignment.

These advanced techniques, while not always routine, can offer a more comprehensive understanding of the structural and electronic properties of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

No specific Density Functional Theory (DFT) studies on the reaction mechanisms and energetics involving 1-Chloro-3-(chloromethyl)isoquinoline have been reported in the surveyed literature. Such studies would be invaluable for understanding its reactivity, including nucleophilic substitution at the chloromethyl group or the chloro-substituted position on the isoquinoline (B145761) ring. DFT calculations could elucidate reaction pathways, transition state geometries, and activation energies for various transformations, providing a theoretical framework for its synthetic applications.

Computational Prediction of Reactivity and Regioselectivity

There are no dedicated computational studies predicting the reactivity and regioselectivity of this compound. Computational models are powerful tools for predicting where a molecule is most likely to react. For this compound, such studies could determine the relative reactivity of the two chlorine atoms and predict the preferred sites for electrophilic or nucleophilic attack on the isoquinoline ring system. This information would be highly beneficial for designing selective chemical syntheses.

Electronic Structure Analysis and Molecular Orbitals

A detailed electronic structure analysis of this compound using computational methods is not available. This type of analysis, which includes the examination of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. It provides insights into its reactivity, spectroscopic properties, and potential as an electronic material.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis or molecular dynamics (MD) simulations for this compound have not been published. The chloromethyl group introduces conformational flexibility. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its interactions with biological targets or other molecules. MD simulations could provide a dynamic picture of its conformational landscape and how it behaves over time in different environments.

Elucidation of Intermolecular Interactions via Computational Modeling

There is a lack of research on the intermolecular interactions of this compound using computational modeling. Understanding how this molecule interacts with itself and with other molecules is key to predicting its physical properties, such as its melting point, boiling point, and solubility. Computational models can be used to study various types of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The historical synthesis of isoquinoline (B145761) scaffolds has often relied on traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions. niscpr.res.inpharmaguideline.com These approaches, while foundational, frequently suffer from drawbacks such as the need for harsh reaction conditions, low yields, and a limited substrate scope. niscpr.res.inresearchgate.net The future synthesis of 1-chloro-3-(chloromethyl)isoquinoline and its analogs is increasingly geared towards green chemistry principles, aiming for higher efficiency and reduced environmental impact. niscpr.res.in

A major focus is the adoption of transition-metal-catalyzed C-H activation and annulation reactions. researchgate.netmdpi.com Methodologies using rhodium(III) or ruthenium(II) catalysts provide a more direct and atom-economical pathway to the isoquinoline core, often proceeding under milder conditions and without the need for pre-functionalized starting materials. niscpr.res.inorganic-chemistry.org Research is also exploring the use of 3d-transition-metal catalysts, which are more abundant and less toxic than their precious metal counterparts. researchgate.net

Furthermore, the development of chemo-enzymatic strategies and reactions in aqueous or biodegradable solvents represents a significant frontier. niscpr.res.inmdpi.com These methods not only reduce reliance on volatile organic solvents but can also offer high selectivity and efficiency. mdpi.com The goal is to devise synthetic pathways that are not only high-yielding but also incorporate reusable catalysts, generate minimal waste, and exhibit high atom economy. niscpr.res.in

| Synthetic Strategy | Advantages | Key Research Focus |

| C-H Activation/Annulation | High atom and step economy; direct functionalization. niscpr.res.inresearchgate.net | Development of catalysts based on earth-abundant metals (e.g., Co, Cu). researchgate.netmdpi.com |

| Recyclable Catalysis | Reduced cost and environmental impact. niscpr.res.in | Heterogenization of homogeneous catalysts; use of novel supports. |

| Chemo-enzymatic Synthesis | High selectivity; mild, aqueous reaction conditions. mdpi.com | Expanding the scope of enzymes for non-natural substrate recognition. |

| Transition-Metal-Free Reactions | Avoids toxic and expensive metal catalysts. organic-chemistry.orgnih.gov | Use of iodine or other mediators to promote cyclization. nih.gov |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The synthetic potential of this compound lies in the distinct reactivity of its two electrophilic centers: the chloro group at the C1 position and the chloromethyl group at the C3 position. Future research is focused on leveraging this differential reactivity for selective and sequential functionalization.

The chlorine atom at the C1 position of the isoquinoline ring is analogous to the C1-chloro group in 1,3-dichloroisoquinoline (B189448), which is known to be highly susceptible to palladium-catalyzed cross-coupling reactions. rsc.org This suggests that the C1 position of this compound can serve as a handle for introducing aryl, heteroaryl, or alkynyl groups via Suzuki or Sonogashira couplings, leaving the C3-chloromethyl group intact for subsequent transformations. mdpi.comrsc.org

Conversely, the chloromethyl group at the C3 position is an excellent substrate for nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide array of functional groups containing oxygen, nitrogen, or sulfur nucleophiles. This dual reactivity enables the molecule to be used as a versatile scaffold for building complex molecular architectures through programmed, stepwise derivatization.

Table of Potential Selective Derivatization Reactions:

| Position | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| C1 | Suzuki Coupling | Arylboronic acids, Pd catalyst rsc.org | 1-Aryl-3-(chloromethyl)isoquinoline |

| C1 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst mdpi.com | 1-Alkynyl-3-(chloromethyl)isoquinoline |

| C3 | Nucleophilic Substitution | Alcohols, amines, thiols evitachem.com | 1-Chloro-3-(alkoxymethyl/aminomethyl/thiomethyl)isoquinoline |

| Sequential | 1. Suzuki Coupling2. Nucleophilic Substitution | 1. ArB(OH)₂, Pd cat.2. R-NH₂ | 1-Aryl-3-(aminomethyl)isoquinoline |

Integration of this compound into Flow Chemistry and Automation

The synthesis and derivatization of complex heterocyclic compounds are increasingly benefiting from the integration of automated systems and continuous flow chemistry. oxfordglobal.com These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing. evitachem.comwiley-vch.de

For the synthesis of this compound, flow chemistry can enable precise control over temperature and reaction time, which is particularly advantageous for reactions involving unstable intermediates or hazardous reagents. wiley-vch.de The ability to generate reactive species in situ and use them immediately minimizes decomposition and reduces the risks associated with handling toxic chemicals on a large scale. wiley-vch.de

Automated platforms can accelerate the exploration of the derivatization strategies discussed previously. High-throughput screening allows for the rapid testing of numerous nucleophiles, coupling partners, and catalysts, significantly speeding up the discovery of new derivatives with desired properties. oxfordglobal.com This automated approach facilitates the efficient construction of compound libraries for applications in drug discovery and materials science. oxfordglobal.com The use of continuous flow reactors has already been noted as a viable method for scaling up the production of related chloromethylisoquinolines. evitachem.com

Expanding its Utility in the Synthesis of Advanced Organic Materials

Beyond its role in medicinal chemistry, the isoquinoline scaffold is a key building block for advanced organic materials. researchgate.netamerigoscientific.com The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive component for functional materials such as organic light-emitting diodes (OLEDs), sensors, and conductive polymers. amerigoscientific.com

This compound is particularly well-suited for this purpose due to its two distinct reactive sites. This bifunctionality allows it to act as a monomer or cross-linking agent in polymerization reactions. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the isoquinoline nitrogen can act as a ligand and the reactive handles can be used to build out the framework structure. amerigoscientific.com A closely related isomer, 7-Chloro-3-(chloromethyl)isoquinoline, is already categorized as a building block for materials with aggregation-induced emission (AIE) properties and as a monomer for COFs, highlighting the direct potential of this structural class in materials science. bldpharm.com The development of isoquinoline-based fluorosensors is another promising area of research. nih.gov

The ability to systematically modify the molecule at both the C1 and C3 positions allows for the fine-tuning of its electronic, optical, and physical properties, paving the way for the rational design of new materials with tailored functionalities.

Q & A

Q. What are the established synthetic routes for 1-chloro-3-(chloromethyl)isoquinoline, and how do reaction conditions influence yield and purity?

The synthesis of isoquinoline derivatives often involves catalytic systems or cyclization reactions. For example, 1-functionalized isoquinolines can be synthesized from 3-hetarylisocoumarins using simple methods and readily available reagents, as demonstrated in studies producing derivatives with varying substituents . Key steps include acyl-chlorination and cyclopropylamine replacement, with yields dependent on reaction temperature, solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents like morpholine or methylpiperazine. Purity is typically verified via HPLC or NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography is critical for confirming the solid-state structure and tautomeric forms. For instance, 1-chloro-3-hydroxyisoquinoline crystallizes in space group P2₁/c, with bond lengths confirming the lactim tautomer . Spectroscopic characterization employs FT-IR for functional group analysis (e.g., C-Cl stretching at ~600 cm⁻¹), NMR for substituent positioning (e.g., chloromethyl group resonance at δ 4.5–5.0 ppm in ¹H NMR), and mass spectrometry for molecular weight validation .

Q. How is the cytotoxicity of this compound assessed in preliminary biological screening?

Initial cytotoxicity evaluations are conducted using standardized assays like the NCI-60 human tumor cell line screen. While this compound itself shows low cytotoxicity (e.g., <10% growth inhibition at 10 µM), its derivatives (e.g., morpholine- or piperazine-substituted analogs) exhibit potent activity against melanoma (MALME-3M) and colon cancer (COLO 205) cell lines . Dose-response curves and IC₅₀ calculations are performed to prioritize compounds for further study.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain the low cytotoxicity of this compound compared to its derivatives?

SAR analysis reveals that the parent compound’s low activity stems from poor cellular uptake or insufficient interaction with biological targets. Substitutions at the 1- and 3-positions (e.g., morpholine or methylpiperazine groups) enhance hydrophilicity and hydrogen-bonding capacity, improving target engagement. Computational docking studies suggest that these substituents occupy hydrophobic pockets in kinases or DNA-intercalating domains, which the unmodified isoquinoline scaffold cannot .

Q. What computational strategies are employed to optimize the reactivity of this compound in photoredox catalysis?

Density Functional Theory (DFT) calculations are used to model substituent effects on redox potentials and vertical excitation energies. For example, merging electron-donor-acceptor (EDA) fragments on the isoquinoline ring (e.g., boron-based reagents) enhances photocatalytic efficiency by lowering the LUMO energy, facilitating single-electron transfer (SET) processes in challenging reactions like C-H functionalization .

Q. How do researchers resolve contradictions in biological activity data across different cancer cell lines?

Discrepancies (e.g., high activity in COLO 205 vs. low activity in HT29 colon cancer lines) are investigated via mechanistic studies:

- Transcriptomic profiling to identify overexpression of target proteins (e.g., topoisomerases).

- Resistance assays to assess efflux pump involvement (e.g., P-glycoprotein inhibition with verapamil).

- Metabolic stability tests to rule out rapid degradation in specific cell environments .

Q. What methodologies are used to design isoquinoline derivatives with enhanced potency without prior structural data?

A "merging by design" strategy involves synthesizing monosubstituted fragments (e.g., at 1-, 3-, or 4-positions) and screening for binding affinity. Hit fragments are combined on the same scaffold, leveraging additive effects. For example, merging a 1-chloro group with a 3-thiazole substituent improves DNA intercalation, as confirmed by SPR (surface plasmon resonance) binding assays .

Methodological Considerations

- Experimental Design : Use orthogonal protection (e.g., Boc groups) during synthesis to avoid side reactions .

- Data Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with biological activity .

- Ethical Compliance : Ensure cytotoxicity studies follow NIH guidelines (e.g., NCI-DTP protocols) and obtain institutional review board (IRB) approval for cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.